2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride
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Overview
Description
2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride is an organic compound that features a trifluoromethyl group, an aminomethyl group, and a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluorobut-1-ene and aminomethyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl and aminomethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl and aminomethyl functionalities.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research into the medicinal applications of this compound includes its potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted alkenes and amines, such as:
- 2-(aminomethyl)-4,4,4-trifluorobut-2-ene hydrochloride
- 2-(aminomethyl)-4,4,4-trifluorobut-3-ene hydrochloride
- 2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrobromide
Uniqueness
What sets 2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. The presence of both the trifluoromethyl and aminomethyl groups on a butene backbone provides a unique reactivity profile, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2680537-76-0 |
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Molecular Formula |
C5H9ClF3N |
Molecular Weight |
175.58 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methylidenebutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(3-9)2-5(6,7)8;/h1-3,9H2;1H |
InChI Key |
DOTMLOZADZPFNM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(F)(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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